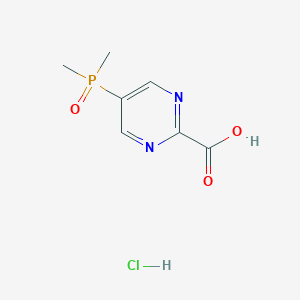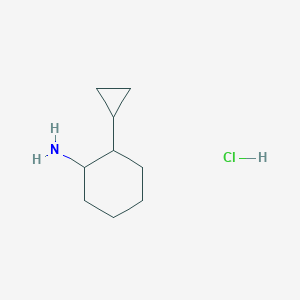![molecular formula C17H22N6 B2517903 N-[1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl]pyrimidin-2-amine CAS No. 2097901-85-2](/img/structure/B2517903.png)
N-[1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl]pyrimidin-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of compounds related to N-[1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl]pyrimidin-2-amine involves the formation of various heterocyclic structures that are significant in medicinal chemistry. In the first paper, a series of novel derivatives were synthesized, including those with a piperazine moiety, which is structurally similar to the piperidinyl group in the target compound. These derivatives were obtained in good yield and were characterized using 1H-NMR, FTIR, and elemental analysis. The synthesis process highlights the importance of creating compounds with potential antibacterial properties, and the methodology could be adapted for the synthesis of the target compound .
Molecular Structure Analysis
The molecular structure of compounds similar to the target molecule has been characterized using spectroscopic methods. The 1H-NMR spectra provide insights into the hydrogen environments within the molecule, which is crucial for confirming the structure of synthesized compounds. FTIR spectroscopy offers information on the functional groups present, which is essential for identifying the characteristic amine and pyrimidinone moieties in the target compound. Elemental analysis further confirms the molecular composition. These techniques are vital for the structural elucidation of complex molecules like this compound .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of related compounds include the formation of carbon-carbon bonds, which is a fundamental aspect of constructing the piperidine and pyrimidinone rings present in the target molecule. The second paper describes the use of (-)-sparteine mediated lithiations to create configurationally stable intermediates, which then undergo conjugate additions to nitroalkenes to form highly enantioenriched products. These reactions are key to introducing substituents at specific positions on the piperidine and pyrimidinone rings, which is relevant for the synthesis of this compound .
Physical and Chemical Properties Analysis
While the provided papers do not directly discuss the physical and chemical properties of this compound, they do provide a foundation for understanding the properties of structurally related compounds. The antibacterial activity of the synthesized compounds in the first paper suggests that the target compound may also possess biological activity, which could be influenced by its physical and chemical properties. The solubility, stability, and reactivity of the target compound would be important factors to consider in its potential application as a pharmaceutical agent .
Applications De Recherche Scientifique
Carcinogenicity and Metabolic Pathways
Heterocyclic amines (HCAs) formed during the cooking of meat and fish are studied for their carcinogenic potential. For instance, compounds like 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP) and 2-amino-3,8-dimethylimidazo[4,5-f]quinoxaline (MeIQx) are genotoxic and carcinogenic in rodents and are formed during the cooking process at high temperatures. Human exposure to these compounds occurs mainly through dietary sources, and their metabolism involves pathways such as N-hydroxylation and ring oxidation, which differ significantly between humans and rodents, suggesting that rodent models may not fully represent human responses to these exposures (Turteltaub et al., 1999).
Biomarkers of Exposure
Research into the urinary and fecal excretion of PhIP and its metabolites following consumption of cooked chicken indicates that intestinal bacteria play a significant role in metabolizing dietary carcinogens like PhIP. This finding suggests that monitoring metabolites such as 7-hydroxy-5-methyl-3-phenyl-6,7,8,9-tetrahydropyrido[3',2':4,5]imidazo[1,2-a]pyrimidin-5-ium chloride (PhIP-M1) in human excreta could serve as biomarkers for dietary exposure to HCAs (Vanhaecke et al., 2008).
Potential Therapeutic Applications
Although not directly related to N-[1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl]pyrimidin-2-amine, studies on compounds with similar structures have explored therapeutic applications. For example, certain piperidino-pyrimidine derivatives have been investigated for their vasodilatory effects in the treatment of hypertension, demonstrating the potential of structurally related compounds in therapeutic contexts (Gilmore et al., 1970).
Propriétés
IUPAC Name |
N-[1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl]pyrimidin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N6/c1-2-5-15-13(4-1)12-16(22-21-15)23-10-6-14(7-11-23)20-17-18-8-3-9-19-17/h3,8-9,12,14H,1-2,4-7,10-11H2,(H,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXNZWDGQMINCAH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=NN=C(C=C2C1)N3CCC(CC3)NC4=NC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(2-chloro-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-5-carbonyl)-2H-chromen-2-one](/img/structure/B2517822.png)
![2-[4-Methyl-3-(morpholin-4-ylsulfonyl)phenyl]-1,3-benzothiazole](/img/structure/B2517823.png)
![N-(4-((7-chloro-3-((4-ethylphenyl)sulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-yl)amino)phenyl)furan-2-carboxamide](/img/structure/B2517824.png)





![N-(2,5-dimethylphenyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2517836.png)
![2-(4-ethylphenyl)-5-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-oxoethyl)pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one](/img/structure/B2517837.png)
![Methyl 2-(3-(4-chlorophenyl)benzo[c]isoxazole-5-carboxamido)-4,5-dimethoxybenzoate](/img/structure/B2517838.png)

